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Cat. No.: B15583643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies

underlying the use of trans-bis-isatoic anhydride (TBIA) in Selective 2'-Hydroxyl Acylation

Analyzed by Primer Extension and Juxtaposed Merged Pairs (SHAPE-JuMP) experiments.

This powerful technique enables the elucidation of through-space tertiary interactions in RNA

molecules, offering critical insights into their structure and function.

Core Principle: Capturing RNA's 3D Architecture
The fundamental principle of TBIA in SHAPE-JuMP experiments is to chemically cross-link

nucleotides that are in close spatial proximity within the folded three-dimensional structure of

an RNA molecule. This is achieved using TBIA, a bifunctional electrophile that reacts with the

2'-hydroxyl groups of ribose sugars, which are accessible in conformationally flexible regions of

the RNA backbone.

The SHAPE-JuMP methodology leverages this cross-linking to identify long-range interactions.

An engineered reverse transcriptase enzyme is used to synthesize complementary DNA

(cDNA) from the modified RNA template. A key innovation of this technique is the use of a

reverse transcriptase that can "jump" over the TBIA-induced cross-link. This "jump" results in a

characteristic deletion in the synthesized cDNA strand. By sequencing the cDNA library and

aligning the reads to the reference RNA sequence, these deletions can be precisely mapped.

The locations of the start and end points of these deletions correspond to the pair of

nucleotides that were cross-linked by TBIA, thus revealing a through-space interaction.[1]
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To distinguish true cross-linking events from other potential causes of reverse transcriptase

drop-off or mutation, a control experiment is typically performed using isatoic anhydride (IA). IA

is a monofunctional analog of TBIA that can modify a single nucleotide but cannot form cross-

links. By comparing the deletion profiles of TBIA-treated and IA-treated RNA, researchers can

identify deletions that are specifically induced by the cross-linking activity of TBIA.[1]

Experimental Protocols
The following sections outline the key steps in a typical SHAPE-JuMP experiment using TBIA.

RNA Preparation and Folding
In Vitro Transcription: The RNA of interest is first transcribed in vitro from a DNA template.

Purification: The transcribed RNA is purified to remove enzymes, unincorporated

nucleotides, and other contaminants.

Folding: The purified RNA is folded into its native tertiary structure. This is a critical step, and

the folding conditions (e.g., buffer composition, temperature, and the presence of divalent

cations like Mg²⁺) must be optimized for the specific RNA molecule being studied.

TBIA Modification
Reagent Preparation: A stock solution of TBIA in a suitable solvent (e.g., dimethyl sulfoxide,

DMSO) is prepared immediately before use.

Modification Reaction: The folded RNA is incubated with TBIA at a final concentration

typically in the millimolar range (e.g., 40 mM). The reaction is usually carried out at 37°C for

a defined period, which is determined by the half-life of the TBIA reagent. For TBIA, which

exhibits two-site reactivity, a reaction time of 15 minutes corresponds to approximately five

half-lives of the slower reacting moiety.[1]

Control Reaction: In parallel, a control reaction is performed using the monofunctional

reagent isatoic anhydride (IA) under similar conditions. A no-reagent control (e.g., adding

only DMSO) is also recommended.

Quenching and Purification: The modification reaction is quenched, and the modified RNA is

purified to remove unreacted TBIA. This is often achieved using spin columns.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256721/
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256721/
https://www.benchchem.com/product/b15583643?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8256721/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reverse Transcription and Library Preparation
Primer Annealing: A reverse transcription primer specific to the RNA of interest is annealed to

the modified RNA.

Reverse Transcription: The reverse transcription reaction is performed using an engineered

reverse transcriptase (e.g., RT-C8) that possesses the ability to traverse the TBIA-induced

cross-links.[1] The reaction conditions, including the concentration of dNTPs and the choice

of divalent cation (e.g., MnCl₂), are optimized for the specific reverse transcriptase used.

cDNA Purification: The resulting cDNA is purified to remove primers, dNTPs, and enzymes.

Library Preparation: The purified cDNA is then used to prepare a sequencing library. This

typically involves adapter ligation and PCR amplification to add the necessary sequences for

next-generation sequencing.

Sequencing and Data Analysis
Sequencing: The prepared library is sequenced using a high-throughput sequencing

platform. A minimum read depth of 500,000 reads per sample is recommended for robust

analysis.[1]

Data Processing: The raw sequencing reads are processed to trim low-quality bases and

remove adapter sequences.

Alignment and Deletion Calling: The processed reads are aligned to the reference RNA

sequence. Specialized bioinformatics pipelines, such as ShapeJumper, are used to identify

deletions in the aligned reads.[2]

Normalization and Background Subtraction: The raw deletion frequencies are normalized to

the sequencing depth. The deletion frequencies from the control (IA-treated) sample are then

subtracted from the TBIA-treated sample to identify cross-link-specific deletions.

Interaction Mapping: The identified deletions are mapped onto the secondary or tertiary

structure of the RNA to visualize the through-space interactions.

Data Presentation
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The quantitative data obtained from SHAPE-JuMP experiments can be summarized to provide

insights into the RNA's structural features.

RNA Target Reagent

Average
Deletion
Length
(nucleotides)

Deletion Rate
(deletions per
read)

Median
Through-
Space
Distance (Å)

RNase P TBIA >50 >0.01 ~23

RNase P IA <50 <0.005 N/A

Group II Intron TBIA >50 >0.01 ~23

Group II Intron IA <50 <0.005 N/A

Note: The values presented in this table are approximate and synthesized from published data

for illustrative purposes.[1] Actual values will vary depending on the specific RNA and

experimental conditions.

Mandatory Visualization
SHAPE-JuMP Experimental Workflow
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Caption: SHAPE-JuMP Experimental Workflow.
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Caption: Principle of TBIA cross-linking and deletion formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Direct mapping of higher-order RNA interactions by SHAPE-JuMP - PMC
[pmc.ncbi.nlm.nih.gov]

2. Identifying proximal RNA interactions from cDNA-encoded crosslinks with ShapeJumper -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Probing RNA Tertiary Structure with TBIA in SHAPE-
JuMP Experiments: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583643#a-principle-of-tbia-in-shape-jump-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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